molecular formula C11H12F3NO B1399031 N-cyclobutyl-2-(trifluoromethoxy)aniline CAS No. 1248281-44-8

N-cyclobutyl-2-(trifluoromethoxy)aniline

Cat. No. B1399031
CAS RN: 1248281-44-8
M. Wt: 231.21 g/mol
InChI Key: JKPQOJHWDMBYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-2-(trifluoromethoxy)aniline (NCTA) is an organic compound belonging to the class of amines. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. NCTA is widely used in the synthesis of pharmaceuticals, agrochemicals and other chemicals. It has a wide range of applications in the field of organic synthesis, including synthesis of heterocyclic compounds, pharmaceutical intermediates, and other fine chemicals.

Mechanism of Action

N-cyclobutyl-2-(trifluoromethoxy)aniline is a strong base and is capable of deprotonating a wide variety of organic compounds. It is also a nucleophile and can react with electrophiles such as aldehydes and ketones to form amines and other heterocyclic compounds.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not toxic and has been used safely in laboratory experiments.

Advantages and Limitations for Lab Experiments

N-cyclobutyl-2-(trifluoromethoxy)aniline has several advantages for use in laboratory experiments. It is a strong base and is capable of deprotonating a wide variety of organic compounds. It is also a nucleophile and can react with electrophiles such as aldehydes and ketones to form amines and other heterocyclic compounds. Additionally, this compound is not toxic and can be used safely in laboratory experiments.
One limitation of this compound for use in laboratory experiments is its low solubility in water. It is soluble in many organic solvents, but is insoluble in water, which can limit its use in certain experiments.

Future Directions

N-cyclobutyl-2-(trifluoromethoxy)aniline has a wide range of applications in the field of organic synthesis and is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In the future, this compound could be used in the synthesis of new and improved pharmaceuticals, agrochemicals, and other chemicals. Additionally, this compound could be used to develop new and improved methods for the synthesis of heterocyclic compounds. Finally, this compound could be used to develop new and improved catalysts and reagents for organic synthesis.

Scientific Research Applications

N-cyclobutyl-2-(trifluoromethoxy)aniline has been widely used as a reagent in the synthesis of a variety of heterocyclic compounds, including quinolines, isoquinolines, pyrroles, and furans. It has also been used in the synthesis of a variety of pharmaceutical intermediates, such as anti-inflammatory drugs, antifungal agents, and antiviral agents. In addition, this compound has been used in the synthesis of agrochemicals, such as herbicides, insecticides, and fungicides.

properties

IUPAC Name

N-cyclobutyl-2-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-7-2-1-6-9(10)15-8-4-3-5-8/h1-2,6-8,15H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPQOJHWDMBYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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